molecular formula C20H23N3O7 B11104890 N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11104890
M. Wt: 417.4 g/mol
InChI Key: WZWWQCTUWQJSFR-LSHDLFTRSA-N
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Description

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydrazino linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the hydrazino linkage.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities but differs in the substitution pattern and functional groups.

Uniqueness

N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide is unique due to its combination of methoxy groups, hydrazino linkage, and benzamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H23N3O7/c1-27-14-5-6-15(24)13(7-14)10-22-23-18(25)11-21-20(26)12-8-16(28-2)19(30-4)17(9-12)29-3/h5-10,24H,11H2,1-4H3,(H,21,26)(H,23,25)/b22-10+

InChI Key

WZWWQCTUWQJSFR-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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